molecular formula C10H18Cl2N2 B1438143 (4-Isopropylbenzyl)hydrazine dihydrochloride CAS No. 1185304-29-3

(4-Isopropylbenzyl)hydrazine dihydrochloride

Cat. No. B1438143
M. Wt: 237.17 g/mol
InChI Key: KADAMLCHSPZDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Isopropylbenzyl)hydrazine dihydrochloride” is a biochemical compound with the molecular formula C10H16N2•2HCl and a molecular weight of 237.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of (4-Isopropylbenzyl)hydrazine dihydrochloride can be represented by the SMILES notation: CC©C1=CC=C(C=C1)CNN.Cl.Cl .


Physical And Chemical Properties Analysis

(4-Isopropylbenzyl)hydrazine dihydrochloride is a white crystalline powder with a melting point of 170-174 ℃ .

Scientific Research Applications

Antihypertensive Effects

  • Monoamine oxidase inhibitors like (4-Isopropylbenzyl)hydrazine dihydrochloride have demonstrated antihypertensive effects in humans. These inhibitors primarily cause postural hypotension and are potentiated by the simultaneous administration of chlorothiazide. Their action allows continuous control of hypertension with infrequent dosage, but also poses the risk of prolonged hypotension following overdosage (Maxwell, Bernstein, Roth, & Kleeman, 1960).

Cytotoxicity and Antimicrobial Properties

  • Novel derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine, synthesized using isobutyrohydrazonoyl bromide, exhibit promising antibacterial and antitumor activities. These compounds were tested against various bacteria and cancer cell lines, showing significant cytotoxic and antimicrobial properties (Hassaneen et al., 2019).

Enzymatic Activation

  • The oxidative metabolism of hydralazine, isoniazid, iproniazid, and phenylhydrazine, catalyzed by enzymes like horseradish peroxidase and prostaglandin synthetase, produces reactive free radical intermediates. This study helps understand the enzymatic activation pathways of these hydrazine derivatives (Sinha, 1983).

Vascular Smooth Muscle Contractility

  • Hydrazine derivatives, including hydralazine, were evaluated for their effects on vascular smooth muscle relaxation in rats. These studies reveal that hydralazine and similar compounds can relax aortic rings independently of endothelium and are not necessarily related to guanylate cyclase activation (Vidrio, Fernández, Medina, Álvarez, & Orallo, 2003).

Cerebral Catecholamines Increase

  • N-(DL-seryl)-N′-(2,3,4-trihydroxybenzyl)-hydrazine (HCl) (Ro 4-4602) is a potent inhibitor of decarboxylase of aromatic amino-acids. This compound counteracts the increase of 5-hydroxytryptamine in the brain and enhances the transformation of dopamine in extrapyramidal brain centers, potentially beneficial for disorders affecting these brain regions (Bartholini, Burkard, Pletscher, & Bates, 1967).

Safety And Hazards

The safety information for (4-Isopropylbenzyl)hydrazine dihydrochloride indicates that it is an irritant . More detailed safety data and handling instructions should be available in the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(4-propan-2-ylphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8(2)10-5-3-9(4-6-10)7-12-11;;/h3-6,8,12H,7,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADAMLCHSPZDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropylbenzyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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